molecular formula C15H7Cl2F3N2O2 B1672486 Fenazaflor CAS No. 14255-88-0

Fenazaflor

Cat. No. B1672486
CAS RN: 14255-88-0
M. Wt: 375.1 g/mol
InChI Key: ISVQSVPUDBVFFU-UHFFFAOYSA-N
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Description

Fenazaflor is an analytical standard often employed in apple orchards to protect the crop against a variety of fungal diseases and insect pests . It is used as an acaricide and insecticide .


Molecular Structure Analysis

Fenazaflor has the molecular formula C15H7Cl2F3N2O2 and a molecular weight of 375.13 . Its IUPAC name is phenyl 5,6-dichloro-2-trifluoromethylbenzimidazole-1-carboxylate .


Physical And Chemical Properties Analysis

Fenazaflor has a molecular weight of 375.13 and a density of 1.55g/cm3 . Its boiling point is 434.3ºC at 760mmHg .

Scientific Research Applications

  • Analytical Chemistry

    • Summary of Application : Fenazaflor may be used as an analytical reference standard for the determination of the analyte in fruit juice and serum samples using various chromatographic techniques .
    • Results or Outcomes : The use of Fenazaflor as an analytical reference standard allows for the accurate determination of the analyte in fruit juice and serum samples .
  • Mass Spectrometry

    • Summary of Application : Fenazaflor can be used in mass spectrometry, a powerful tool for the analysis and identification of chemical substances .
    • Results or Outcomes : The use of Fenazaflor in mass spectrometry allows for the accurate identification and analysis of chemical substances .
  • Groundwater Index Calculation

    • Summary of Application : Fenazaflor might be used in the calculation of the SCI-GROW groundwater index . This index is used to predict the concentration of pesticides in groundwater.
    • Results or Outcomes : The use of Fenazaflor in the calculation of the SCI-GROW groundwater index helps in predicting the concentration of pesticides in groundwater .
  • Residue Determination
    • Summary of Application : Fenazaflor can be used for the determination of residues in apples and pears .
    • Results or Outcomes : This method effectively separates fenazaflor residues and its hydrolysis product in apples and pears treated with fenazaflor II, enabling accurate residue determination .

Safety And Hazards

Fenazaflor is classified as having acute toxicity, both orally (Category 3, H301) and dermally (Category 3, H311). It is very toxic to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding release to the environment, wearing protective clothing, and seeking medical help if swallowed or in contact with skin .

Relevant Papers

One relevant paper discusses a method for effectively separating Fenazaflor residues and its hydrolysis product in apples and pears treated with Fenazaflor . This enables accurate residue determination .

properties

IUPAC Name

phenyl 5,6-dichloro-2-(trifluoromethyl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2O2/c16-9-6-11-12(7-10(9)17)22(13(21-11)15(18,19)20)14(23)24-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVQSVPUDBVFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041969
Record name Fenazaflor
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Molecular Weight

375.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to greyish-yellow solid; [HSDB]
Record name Fenazaflor
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Solubility

In water at 25 °C, 13 mg/L; in benzene 40%; dioxine 50%; acetone 50%; hexane 1.5-2.0%; ethanol 2%, SPARINGLY SOL IN MOST ORG SOLVENTS, SPARINGLY SOL IN TRICHLOROETHYLENE
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Vapor Pressure

0.000052 [mmHg], 5.2X10-5 mm Hg at 25 °C
Record name Fenazaflor
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
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Mechanism of Action

Acaricide with contact action against all stages of development of many types of mite., PARTIAL CORRELATIONS WERE EVIDENT BETWEEN POTENCY OF COMPOUNDS TESTED, INCL 2-TRIFLUOROMETHYLBENZIMIDAZOLES, FOR UNCOUPLING OF MITOCHONDRIAL ENZYME SYSTEMS IN VITRO OF HOUSEFLY THORACES, HONEY BEE HEADS & THORACES, & MOUSE BRAIN & LIVER, & TOXICITY TO THESE SPECIES.
Record name LOVOZAL
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Product Name

Fenazaflor

Color/Form

GRAYISH-YELLOW CRYSTALLINE POWDER, WHITE NEEDLES, Yellow-grey crystals

CAS RN

14255-88-0
Record name Fenazaflor
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Record name Fenazaflor [ISO]
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Record name Fenazaflor
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Record name FENAZAFLOR
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Record name LOVOZAL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

103 °C
Record name LOVOZAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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